molecular formula C16H15N3O2S2 B5549007 2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide

2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide

Cat. No. B5549007
M. Wt: 345.4 g/mol
InChI Key: UVNCZRQWRRVIMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin derivatives involves strategic condensation reactions and the use of electrophilic building blocks for ring annulation. For example, the reaction of dimethyl- and various substituted 7,8-dihydro-pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with aromatic aldehydes in the presence of NaOH leads to the formation of 8-arylidene derivatives (Elmuradov, Bozorov, & Shakhidoyatov, 2011). Another pathway involves using 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as electrophilic components to form thiazolo[3,2-a]pyrimidinones, highlighting a versatile approach for synthesizing complex thieno[2,3-d]pyrimidin derivatives (Janardhan et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by analytical and spectral studies, including single-crystal X-ray data. These analyses confirm the complex structures of the reaction products, demonstrating the intricate molecular architecture inherent to thieno[2,3-d]pyrimidin derivatives (Janardhan et al., 2014).

Scientific Research Applications

Synthesis and Chemical Properties

  • The reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation was investigated, leading to the synthesis of thieno[2,3-d]pyrimidines derivatives, including 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and related compounds (Davoodnia et al., 2009).

Pharmacological Applications

  • A study synthesized 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones, finding significant analgesic and anti-inflammatory activities in some compounds. The compound AS1, in particular, showed potent analgesic and anti-inflammatory activities (Alagarsamy et al., 2007).

Antimicrobial and Antifungal Effects

  • New thienopyrimidine linked rhodanine derivatives were synthesized and found to possess potent antimicrobial potency against E. coli, B. subtilis, B. cereus, and K. pneumonia, with some compounds showing better antifungal potency against Aspergillus flavus and other fungi (Kerru et al., 2019).

Anticancer Activity

  • Pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for antiproliferative activity. Some compounds showed promising activity against human breast cancer cells (MCF-7) and mouse fibroblast nonmalignant (L929) cell lines, indicating potential as anticancer agents (Atapour-Mashhad et al., 2017).

properties

IUPAC Name

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-9-10(2)23-15-13(9)14(21)18-16(19-15)22-8-12(20)17-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNCZRQWRRVIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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